N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
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Description
Phenoxy acetamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological and clinical applications . They are used in the design and development of new pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . For instance, the synthesis of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide was reported with a yield of 38% .Molecular Structure Analysis
The molecular structure of these compounds is often studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can be influenced by the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide was found to be 260-262°C .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-3-2-4-17(9-13)25-12-18(23)21-15-10-19(24)22(11-15)16-7-5-14(20)6-8-16/h2-9,15H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFJMMLMIQSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide |
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